molecular formula C22H32N6 B1676987 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 195055-03-9

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1676987
CAS No.: 195055-03-9
M. Wt: 380.5 g/mol
InChI Key: ANNRUWYFVIGKHA-UHFFFAOYSA-N
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Scientific Research Applications

R-121919 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the CRF1 receptor and its role in stress response.

    Biology: Employed in research to understand the molecular mechanisms underlying anxiety and depression.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders, depression, and other stress-related conditions.

    Industry: Utilized in the development of new pharmaceuticals targeting the CRF1 receptor

Mechanism of Action

Biochemical Analysis

Biochemical Properties

R121919 plays a crucial role in biochemical reactions by interacting with the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress. By binding to the CRF1 receptor, R121919 inhibits the action of corticotropin-releasing factor (CRF), thereby modulating the release of adrenocorticotropic hormone (ACTH) and corticosterone . This interaction reduces the physiological and behavioral responses to stress, highlighting the compound’s potential as an anxiolytic and antidepressant agent .

Cellular Effects

R121919 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, R121919’s interaction with the CRF1 receptor leads to a decrease in the release of ACTH and corticosterone, which in turn affects the stress response at the cellular level . This modulation of the HPA axis can result in reduced anxiety and improved mood, making R121919 a promising candidate for the treatment of stress-related disorders .

Molecular Mechanism

The molecular mechanism of R121919 involves its binding to the CRF1 receptor, which is a G-protein-coupled receptor (GPCR). By occupying the receptor, R121919 prevents CRF from binding and activating the receptor. This inhibition leads to a decrease in the downstream signaling pathways that are typically activated by CRF, including the cyclic AMP (cAMP) pathway . The reduction in cAMP levels subsequently affects the expression of genes involved in the stress response, thereby exerting its anxiolytic and antidepressant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of R121919 have been observed to change over time. The compound is known to be stable and effective in reducing stress responses shortly after administration. Its long-term effects on cellular function have also been studied. In vitro and in vivo studies have shown that R121919 can maintain its efficacy over extended periods, with sustained reductions in ACTH and corticosterone levels . This stability and prolonged action make it a valuable tool for studying the HPA axis and stress-related disorders .

Dosage Effects in Animal Models

The effects of R121919 vary with different dosages in animal models. Studies have shown that the compound dose-dependently attenuates the release of ACTH and corticosterone in response to stress . At higher doses, R121919 has been observed to produce significant anxiolytic effects, reducing measures of anxiety in rodent models . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

R121919 is involved in several metabolic pathways, primarily through its interaction with the CRF1 receptor. The compound’s metabolism involves its binding to the receptor and subsequent inhibition of CRF-induced signaling pathways . This interaction affects the metabolic flux and levels of metabolites associated with the stress response, contributing to its overall anxiolytic and antidepressant effects .

Transport and Distribution

Within cells and tissues, R121919 is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to cross cell membranes easily and reach its target receptors . Once inside the cells, R121919 interacts with transporters and binding proteins that facilitate its localization and accumulation at the CRF1 receptor sites . This efficient transport and distribution are crucial for its effectiveness in modulating the stress response .

Subcellular Localization

R121919’s subcellular localization is primarily at the CRF1 receptor sites, which are distributed in various compartments and organelles within the cells . The compound’s targeting signals and post-translational modifications direct it to these specific locations, ensuring its effective interaction with the receptor . This precise localization is essential for its activity and function in modulating the stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-121919 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of R-121919 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically obtained as a white to off-white solid, which is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

R-121919 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of R-121919 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of R-121919

R-121919 is unique due to its high selectivity and affinity for the CRF1 receptor, making it a valuable tool in both research and potential therapeutic applications. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its utility compared to other similar compounds .

Properties

IUPAC Name

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNRUWYFVIGKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173162
Record name NBI-30775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195055-03-9
Record name NBI-30775
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-30775
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBI-30775
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine

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